

Comparative Guide: cIAP1-IN-D19-14 vs. LCL161 in c-MYC Regulation

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *cIAP1-IN-D19-14*

Cat. No.: *B1192518*

[Get Quote](#)

Executive Summary

This technical guide compares two distinct pharmacological strategies for modulating Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) to target the oncogene c-MYC.^{[1][2]}

- LCL161 represents the clinical benchmark: a SMAC mimetic that functions as an allosteric activator of cIAP1 E3 ligase activity, leading to autoubiquitination and proteasomal loss. While potent for inducing cell death and immune activation, its mechanism can inadvertently destabilize the c-MYC antagonist MAD1, potentially preserving c-MYC levels in certain contexts.
- **cIAP1-IN-D19-14** (D19-14) is an emerging chemical probe that functions as a direct E3 ligase inhibitor. By binding the RING domain and blocking E2 ubiquitin-conjugating enzyme interaction, D19-14 stabilizes MAD1, thereby forcing the repression and degradation of c-MYC.

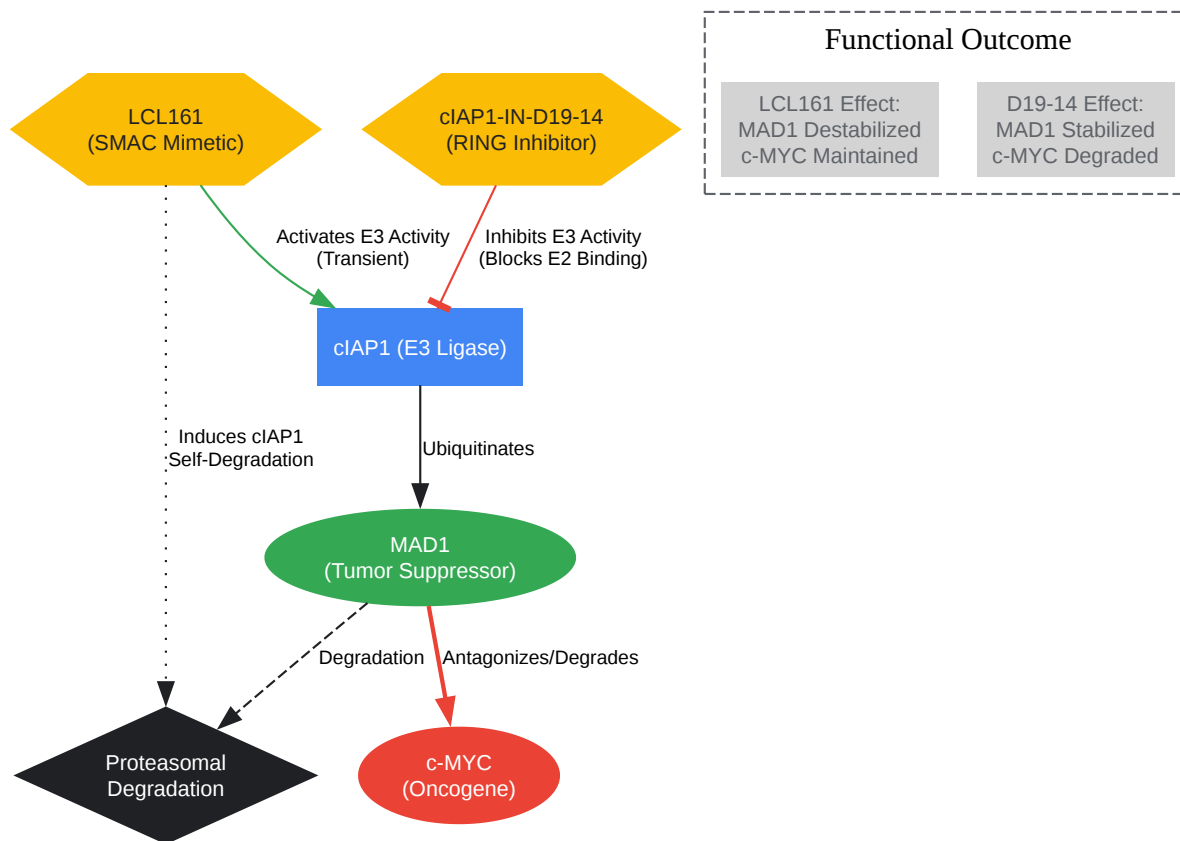
Key Takeaway: For researchers specifically aiming to downregulate c-MYC protein levels via the cIAP1 axis, D19-14 offers a more direct and mechanistically consistent approach than SMAC mimetics like LCL161.

Mechanistic Foundations: The cIAP1-MAD1-c-MYC Axis

To understand the divergent effects of these compounds, one must first grasp the regulatory circuit controlling c-MYC stability via cIAP1.

- cIAP1 as a MAD1 Regulator: cIAP1 acts as an E3 ubiquitin ligase for MAD1 (MAX Dimerization Protein 1). MAD1 is a transcriptional repressor that antagonizes c-MYC.[1][2]
- The Ubiquitination Event: cIAP1 ubiquitinates MAD1, marking it for proteasomal degradation.
- The Consequence: Low MAD1 levels allow c-MYC to dimerize with MAX and drive oncogenic transcription. Conversely, stabilizing MAD1 promotes the displacement of c-MYC from MAX, leading to c-MYC degradation (via the SCF^{Fbw7} pathway) and repression of its targets.

Pathway Visualization



[Click to download full resolution via product page](#)

Figure 1: Divergent mechanisms of LCL161 and D19-14 on the cIAP1-MAD1-c-MYC signaling axis.

Compound Profiling & Comparative Analysis

LCL161 (The SMAC Mimetic)

- Mechanism: Binds the BIR3 domain of cIAP1. This binding allosterically changes cIAP1's conformation to an "open" active state, triggering rapid autoubiquitination and degradation.
- Effect on c-MYC:

- Immediate: The transient burst of E3 ligase activity accelerates MAD1 ubiquitination and degradation. This can lead to stabilization or increase of c-MYC levels in the short term.
- Long-term: cIAP1 is depleted.[3] However, the initial loss of MAD1 often dominates the phenotype regarding c-MYC stability in vitro.
- In Vivo Context: LCL161 is highly effective in models like Multiple Myeloma, but often via immune-mediated mechanisms (phagocytosis, non-canonical NF-κB) rather than direct c-MYC degradation.

cIAP1-IN-D19-14 (The E3 Ligase Inhibitor)[1][4][5]

- Mechanism: Binds directly to the RING domain of cIAP1.[1] It sterically hinders the recruitment of E2 ubiquitin-conjugating enzymes. It does not induce autoubiquitination.
- Effect on c-MYC:
 - By blocking cIAP1's ability to ubiquitinate substrates, MAD1 is stabilized.[2]
 - Accumulated MAD1 binds MAX, displacing c-MYC.
 - Free c-MYC is rapidly phosphorylated (Thr58) and degraded by the proteasome.
 - Result: Potent, dose-dependent downregulation of c-MYC protein.[1]

Data Comparison Table

Feature	LCL161	cIAP1-IN-D19-14
Primary Target	cIAP1/2 (BIR3 Domain)	cIAP1 (RING Domain)
Mode of Action	Allosteric Activator (induces autoubiquitination)	E3 Ligase Inhibitor (blocks E2 interaction)
cIAP1 Protein Levels	Rapid degradation (within minutes/hours)	Stabilized or Unchanged
MAD1 Protein Levels	Decreased (destabilized)	Increased (stabilized)
c-MYC Protein Levels	Maintained or Increased (in vitro direct effect)	Decreased (via degradation)
Key Downstream Signal	Non-canonical NF- κ B (NIK accumulation)	c-MYC suppression (MAD1 accumulation)
Primary Utility	Immunotherapy / Apoptosis sensitization	Targeting c-MYC driven tumors directly

Experimental Protocols for Validation

To validate these effects in your specific cell models, use the following self-validating workflows.

Protocol A: Differential cIAP1 E3 Ligase Activity Assay

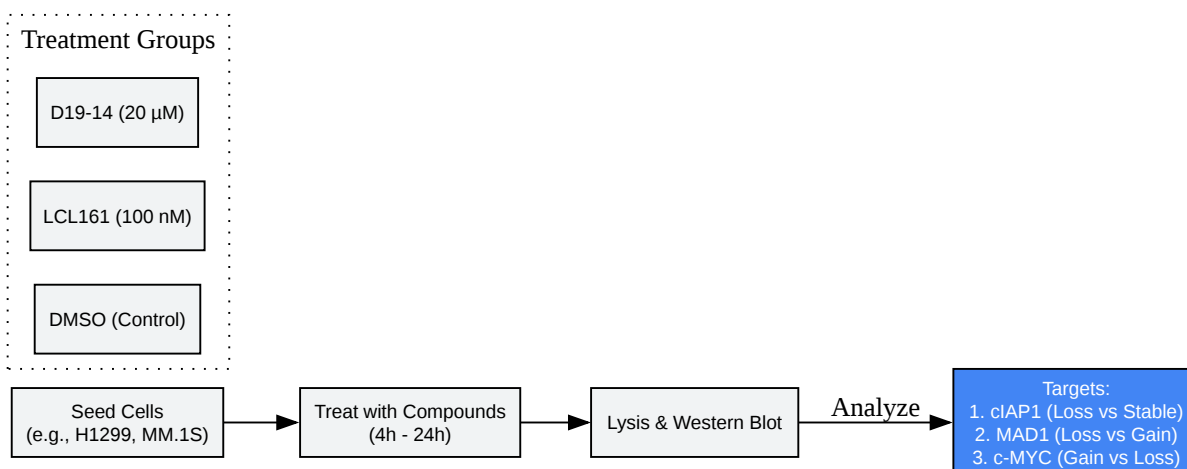
Objective: Distinguish between the activator (LCL161) and inhibitor (D19-14) mechanism.

- Reagents: Recombinant cIAP1, E1 enzyme, E2 (UbcH5b), Ubiquitin, ATP, Compounds (LCL161, D19-14).
- Setup:
 - Mix E1, E2, ATP, and Ubiquitin in reaction buffer.
 - Add Recombinant cIAP1.
 - Add DMSO (Control), LCL161 (100 nM - 1 μ M), or D19-14 (10 - 50 μ M).

- Incubate at 30°C for 60 minutes.
- Readout: Western Blot for cIAP1.
 - LCL161 Sample: Look for a "smear" of high molecular weight (autoubiquitination) or disappearance of the cIAP1 band.
 - D19-14 Sample: Look for a clean, single cIAP1 band (inhibition of autoubiquitination) compared to DMSO control which may show basal smearing.

Protocol B: Cellular c-MYC/MAD1 Modulation Workflow

Objective: Confirm the MAD1-dependent c-MYC degradation.[1]



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for validating compound effects on the c-MYC axis.

Step-by-Step:

- Cell Culture: Use high c-MYC expressing lines (e.g., Burkitt's Lymphoma or Multiple Myeloma lines like MM.1S).

- Treatment:
 - LCL161: Treat at 100 nM for 4–6 hours. (Expect cIAP1 loss).[3][6][7][8]
 - D19-14: Treat at 20–40 μ M for 4–6 hours. (Expect cIAP1 stability).[1]
- Lysis: Use RIPA buffer with protease/phosphatase inhibitors. Crucial: Add deubiquitinase inhibitors (e.g., PR-619) if checking ubiquitination status.
- Western Blotting:
 - Anti-cIAP1: Verify target engagement.
 - Anti-MAD1: The discriminator. LCL161 should reduce it; D19-14 should increase it.
 - Anti-c-MYC: The endpoint.[1][2] D19-14 should show significant reduction.

References

- Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity. Source: Proceedings of the National Academy of Sciences (PNAS) Significance: The primary characterization of D19 and D19-14, establishing the mechanism of RING domain inhibition stabilizing MAD1 to degrade c-MYC.[1][2] URL:[[Link](#)]
- The SMAC mimetic, LCL-161, reduces survival in aggressive MYC-driven lymphoma while promoting susceptibility to endotoxic shock. Source:[9][10] Oncogenesis Significance:[1][9][11] Details the effects of LCL161 in MYC-driven models, highlighting immune mechanisms over direct c-MYC degradation. URL:[[Link](#)]
- IAP antagonists induce anti-tumor immunity in multiple myeloma. Source: Nature Medicine Significance:[8] Establishes that LCL161's efficacy in myeloma is largely driven by phagocytosis and immune activation rather than direct tumor cell apoptosis.[12] URL:[[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. pnas.org [pnas.org]
- 3. vjhemonc.com [vjhemonc.com]
- 4. cIAP1 E3 ligase inhibitor D19-14 | CAS 2408483-59-8 Probechem Biochemicals [probechem.com]
- 5. medkoo.com [medkoo.com]
- 6. Frontiers | LCL161 enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. The SMAC mimetic, LCL-161, reduces survival in aggressive MYC-driven lymphoma while promoting susceptibility to endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. IAP antagonists induce anti-tumor immunity in multiple myeloma - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Comparative Guide: cIAP1-IN-D19-14 vs. LCL161 in c-MYC Regulation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1192518/docs#comparative-guide-ciap1-in-d19-14-vs-lcl161-in-c-myc-regulation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)